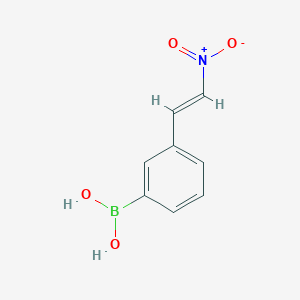

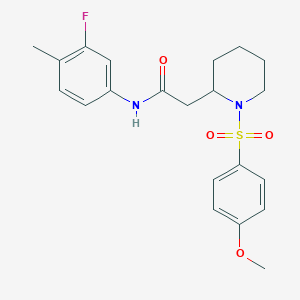

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

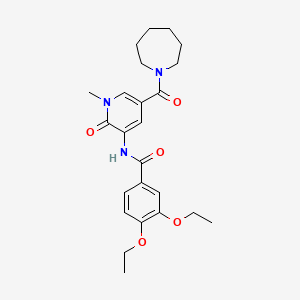

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid, also known as ENPBA, is a synthetic organic compound that has become increasingly important in recent years as an important reagent in organic synthesis. This versatile compound can be used in a variety of applications, from the synthesis of pharmaceuticals to the production of polymers and other materials.

Aplicaciones Científicas De Investigación

Optical Modulation in Nanotechnology

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid and related phenyl boronic acids have been utilized in the optical modulation of carbon nanotubes. These compounds play a crucial role in saccharide recognition and anchoring hydrophilic polymer backbones to the surfaces of hydrophobic graphene or carbon nanotubes. This functionality is particularly important in the context of single-walled carbon nanotubes (SWNTs), where phenyl boronic acids can influence SWNT photoluminescence quantum yield and respond to saccharide binding (Mu et al., 2012).

Bioconjugation Techniques

The compound has been studied for its application in bioconjugation techniques, where it is used in tandem with other boronic acid functional groups. This dual application facilitates sequential cross-coupling through nickel- and copper-catalyzed processes, leading to the creation of multifunctional probes and complex bioconjugates (Miller et al., 2021).

Fluorescent Probing and Sensing

This compound, along with other derivatives, has been explored in the development of fluorescent probes. These probes have applications in sensing biological active substances and are critical in disease prevention, diagnosis, and treatment. Their fluorescence properties vary depending on the structure and are significant in the detection of carbohydrates and other bioactive substances (Huang et al., 2012).

Food Industry Applications

In the food industry, this compound's boronic acid derivatives have been used for the specific reduction of fructose in food matrices like fruit juice. Their ability to form esters with diol structures allows for selective binding and modification of sugar composition in these matrices, demonstrating their potential utility in food processing and quality control (Pietsch & Richter, 2016).

Catalysis in Organic Chemistry

Boronic acids, including this compound, are versatile molecules used in various organic reactions. They serve as catalysts in reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, illustrating their role in synthesizing complex organic compounds (Hashimoto et al., 2015).

Safety and Hazards

Direcciones Futuras

Boronic acids are being increasingly used in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Their unique properties and versatility make them promising candidates for future research and development.

Propiedades

IUPAC Name |

[3-[(E)-2-nitroethenyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6,11-12H/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBJYMBZMJTILK-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=C[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)/C=C/[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)

![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

![Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2487302.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2487307.png)